molecular formula C12H11ClN2O4S B2817118 2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 895468-69-6

2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2817118
CAS No.: 895468-69-6
M. Wt: 314.74
InChI Key: KFFMIYIKDFOMQB-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN2O4S and its molecular weight is 314.74. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

  • A study synthesized various derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, revealing their antibacterial properties against gram-negative and gram-positive bacteria. They also displayed low potential against lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).

Antimicrobial Evaluation

  • Another research utilized the related compound 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide for synthesizing various heterocycles, which showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Antibacterial Activity of Acetamide Derivatives

  • A study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which demonstrated moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Antiviral Activity

  • Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, showed certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Enzyme Inhibitory Potential

  • A study synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, demonstrating substantial inhibitory activity (Abbasi et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

  • Research on molecules like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide explored their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and non-linear optical activity (Mary et al., 2020).

Molecular Docking and Antibacterial Evaluation

  • A systematic effort synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4S/c1-8-6-11(15-19-8)14-12(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFMIYIKDFOMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321959
Record name 2-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895468-69-6
Record name 2-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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